molecular formula C13H15N3O3S B2781373 3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione CAS No. 2320223-15-0

3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione

Cat. No.: B2781373
CAS No.: 2320223-15-0
M. Wt: 293.34
InChI Key: LXFDMWMCPYHBNK-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the biological activity of the molecule .

Action Environment

It is known that the structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring, allows a greater chance of generating structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, with functionalization of preformed pyrrolidine rings being a common approach . The final step involves the formation of the imidazolidine-2,4-dione moiety, which can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

    Imidazole Derivatives: Compounds like imidazole and its derivatives, which contain the imidazolidine-2,4-dione moiety, have comparable chemical and biological properties.

Uniqueness

The uniqueness of 3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11(6-10-2-1-5-20-10)15-4-3-9(8-15)16-12(18)7-14-13(16)19/h1-2,5,9H,3-4,6-8H2,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDMWMCPYHBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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